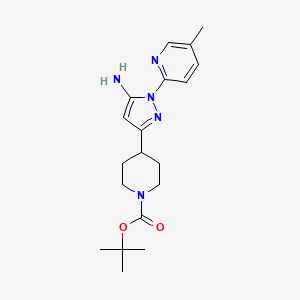
3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine is a complex organic compound that features a combination of piperidine, pyridine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Moiety: Starting with a suitable piperidine precursor, the Boc (tert-butoxycarbonyl) protecting group is introduced.
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The piperidine and pyrazole moieties are coupled under specific conditions, often involving palladium-catalyzed cross-coupling reactions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve continuous flow chemistry, use of greener solvents, and recycling of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrazole rings.
Reduction: Reduction reactions could be used to modify the pyridine ring or reduce any nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
3-(1-Boc-4-piperidyl)-1-(2-pyridyl)-1H-pyrazol-5-amine: Similar structure but with a different substitution pattern on the pyridine ring.
3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
The uniqueness of 3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H27N5O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
tert-butyl 4-[5-amino-1-(5-methylpyridin-2-yl)pyrazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27N5O2/c1-13-5-6-17(21-12-13)24-16(20)11-15(22-24)14-7-9-23(10-8-14)18(25)26-19(2,3)4/h5-6,11-12,14H,7-10,20H2,1-4H3 |
InChI Key |
UEOLPMMNXXQYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(=CC(=N2)C3CCN(CC3)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















